Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate
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Overview
Description
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate is a synthetic compound with the molecular formula C18H20F3NO4. It belongs to the family of N-protected amino acids and is characterized by its crystalline solid form, which is soluble in polar solvents such as methanol, ethanol, or water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate typically involves multiple steps, including the protection of amino groups, allylation, and esterification. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the allylation step might involve the use of allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The pathways involved in its mechanism of action include the modulation of enzyme kinetics and the alteration of substrate binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate
- Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a trifluoromethyl group and an allyl moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)pent-4-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h4-10H,1-2,11-13H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGACATUCXSVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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